3,5-Difluoro-4-mercaptopyridine
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Overview
Description
3,5-Difluoro-4-mercaptopyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a mercapto group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-mercaptopyridine typically involves the nucleophilic substitution of pentafluoropyridine with a suitable thiol reagent. One common method includes the reaction of pentafluoropyridine with sodium hydrogen sulfide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving pentafluoropyridine and sodium hydrogen sulfide suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-mercaptopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Major products include disulfides and sulfonic acids.
Scientific Research Applications
3,5-Difluoro-4-mercaptopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-mercaptopyridine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it a potent nucleophile. The mercapto group can form strong bonds with metal ions, which is useful in sensor applications .
Comparison with Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Similar in structure but contains azido groups instead of a mercapto group.
Pentafluoropyridine: Lacks the mercapto group but is a precursor in the synthesis of 3,5-Difluoro-4-mercaptopyridine.
Properties
Molecular Formula |
C5H3F2NS |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3,5-difluoro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H3F2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
InChI Key |
YSGBSXWHJUIZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)F)F |
Origin of Product |
United States |
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